molecular formula C27H18O2 B2488081 (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal CAS No. 137348-50-6

(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal

Cat. No.: B2488081
CAS No.: 137348-50-6
M. Wt: 374.439
InChI Key: HRNIGUWWNVNDPK-UHFFFAOYSA-N
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Description

(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is a complex organic compound that features a unique structure combining indeno, pyran, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal typically involves multi-step organic reactions. One common approach is the condensation of 2,4-diphenylindeno[2,3-b]pyran with an appropriate aldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enoic acid.

    Reduction: (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)propan-2-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is not fully understood, but it is believed to interact with various molecular targets and pathways. Its effects may be mediated through interactions with cellular proteins, enzymes, and receptors, leading to changes in cellular signaling and metabolic pathways. Further research is needed to elucidate the specific molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenylboronic acid: A compound with similar structural features but different functional groups.

    Methyl 4-fluorobenzoate: Another aromatic compound with distinct functional groups.

    6H,7,8-Dihydro(1)benzopyrano(3,2-d)xanthene:

Uniqueness

(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal is unique due to its combination of indeno, pyran, and phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O2/c28-17-9-16-23-21-14-7-8-15-22(21)26-24(19-10-3-1-4-11-19)18-25(29-27(23)26)20-12-5-2-6-13-20/h1-18H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNIGUWWNVNDPK-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C=CC=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)/C=C/C=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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